

nedocromil sodium active control studies

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Compound Focus: Nedocromil

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Clinical Efficacy and Safety Profile

The tables below summarize the key findings from clinical trials comparing **Nedocromil** Sodium to placebo and other active controls.

Table 1: Summary of Key Clinical Trials and Outcomes

Condition / Study Focus	Study Design & Duration	Key Efficacy Findings vs. Placebo	Safety & Tolerability
Chronic Asthma in Adults (maintained on SRT and β 2-agonists) [1] [2]	16-week, double-blind, multicenter (n=127)	Significant improvement in daytime asthma symptoms and reduced bronchodilator use. Improvement maintained for 12 weeks despite reduced concomitant therapy. [1]	Well-tolerated. One placebo patient withdrew due to throat irritation and wheezing. [1]
Childhood Grass-Pollen Asthma [3]	4-week treatment, double-blind (n=31 children)	Statistically significant improvements in morning tightness, morning PEFR, bronchodilator use, and clinic pulmonary function tests. [3]	Withdrawal rate similar to placebo (one per group). [3]
Mild-to-Moderate Allergic Asthma (vs.	8-week treatment,	Both Nedocromil Sodium and Cromolyn Sodium showed	No significant differences observed in

Condition / Study Focus	Study Design & Duration	Key Efficacy Findings vs. Placebo	Safety & Tolerability
Cromolyn Sodium) [4] [5]	double-blind, placebo-controlled (n=306)	statistically significant improvements over placebo in asthma symptoms, pulmonary function (FEV1), and reduced bronchodilator use. [4]	adverse events among Nedocromil Sodium, Cromolyn Sodium, and placebo groups. [4]
Exercise-Induced Bronchoconstriction (EIB) [6]	Systematic review of 20 RCTs (n=280)	A single 4mg dose before exercise significantly reduced the maximum % fall in FEV1. Reduced recovery time to <10 minutes (vs. >30 mins with placebo). Effect more pronounced in severe EIB. [6]	No significant adverse effects reported with short-term use. [6]
Asthma in Children [7]	12-week, double-blind (n=209 children)	50% reduction in total symptom score from baseline (vs. 9% for placebo). Significant improvements in clinician assessment, pulmonary function, and reduced β 2-agonist use. [7]	Reports of sore throat and headache were marginally greater with Nedocromil Sodium. A few withdrawals due to adverse events in both groups. [7]

Table 2: Comparative Analysis with Cromolyn Sodium [4] [5]

Aspect	Nedocromil Sodium	Cromolyn Sodium
Overall Efficacy	Significantly more effective than placebo.	Significantly more effective than placebo.
Clinical Comparison	Clinically similar to Cromolyn Sodium in allergic asthma patients.	Clinically similar to Nedocromil Sodium.
Statistical Differences	For 3 of 13 variables (e.g., nighttime asthma, FEV1), pooled data analysis favored Cromolyn Sodium.	Showed statistical advantage in a minority of outcome measures.

Aspect	Nedocromil Sodium	Cromolyn Sodium
Impact on Daily Activity	Significantly fewer patients missed work/school due to asthma compared to placebo, and showed a favorable trend over Cromolyn Sodium.	Fewer patients missed work/school compared to placebo, but the effect was less pronounced than with Nedocromil Sodium.

Detailed Experimental Protocols

The following outlines the standard methodologies used in the key clinical trials cited.

1. Protocol for Chronic Asthma Management in Adults [1] [2]

- **Design:** Double-blind, multicenter, randomized, placebo-controlled, group-comparative study.
- **Duration:** 16 weeks, including a 2-week baseline period.
- **Participants:** 127 adults with long-term asthma maintained on sustained-release theophylline (SRT) and beta-2 adrenergic bronchodilators.
- **Intervention:** Randomized to receive either **Nedocromil sodium** (2 actuations of 2mg, four times daily) or a matching **placebo** via metered-dose inhaler.
- **Outcome Measures:**
 - Daily diary cards for symptom scores (day-time and night-time asthma, tightness, cough).
 - Morning and evening Peak Expiratory Flow Rate (PEFR).
 - Use of concomitant (rescue) bronchodilator medication.
 - Clinic lung function tests and physician assessments.

2. Protocol for Comparison with Cromolyn Sodium (Active Control) [4] [5]

- **Design:** Double-blind, placebo-controlled trial with an active control arm.
- **Duration:** 14-week total, comprising a 2-week run-in, 2-week baseline, 8-week treatment, and 2-week washout.
- **Participants:** 306 patients with mild-to-moderate, primarily allergic asthma, demonstrating at least 15% reversibility in FEV1 after a bronchodilator.
- **Intervention:** Patients were randomized to one of three groups:
 - **Nedocromil sodium** (4 mg, four times daily).
 - **Cromolyn sodium** (2 mg, four times daily) as the active control.
 - **Placebo.**
- **Outcome Measures:** The primary analysis period was treatment weeks 3 through 8.
 - Asthma symptom summary scores.

- Pulmonary function measures (FEV1, FVC).
- Reliance on as-needed bronchodilator medication.
- Global assessments and adverse events.

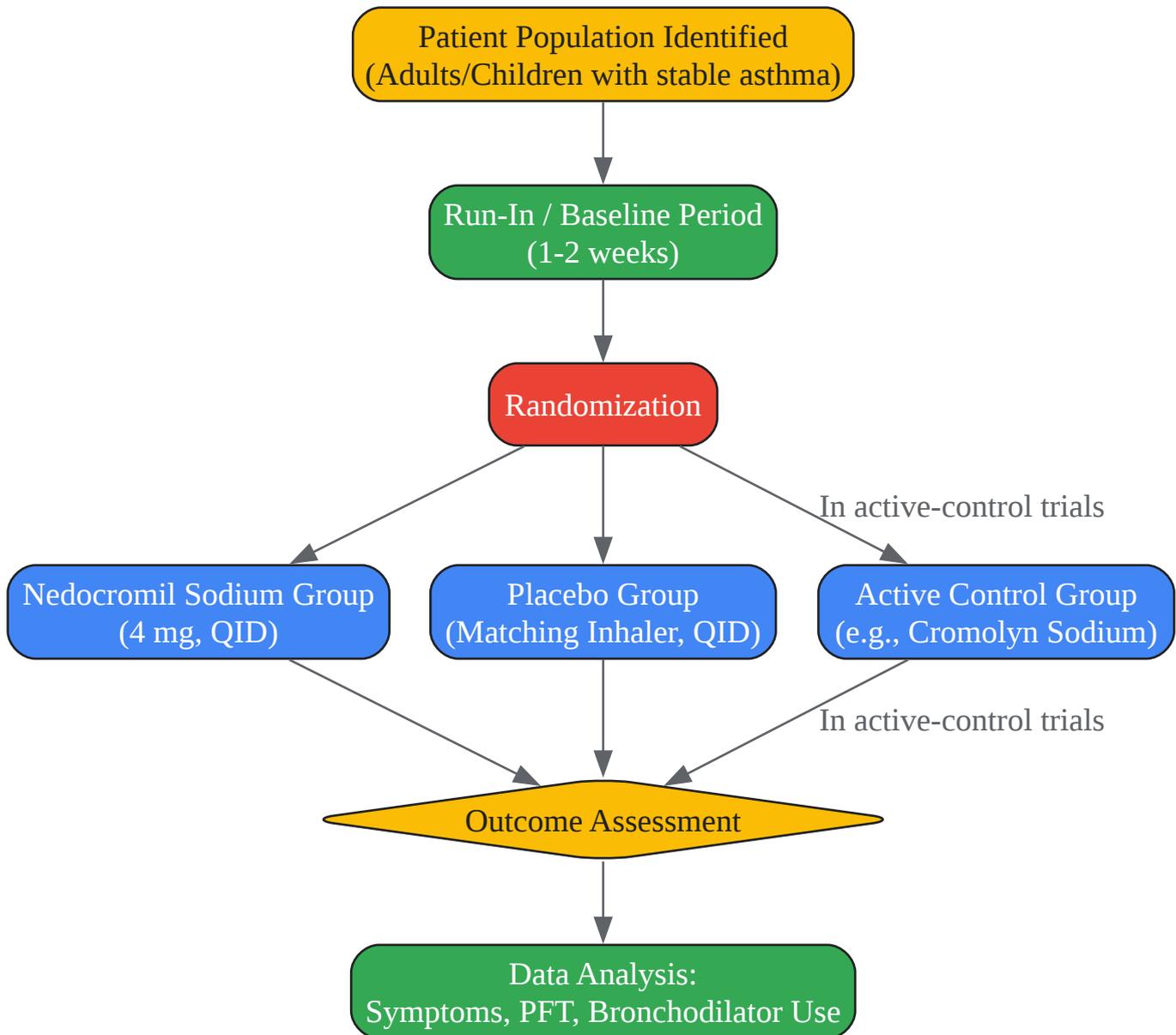
3. Protocol for Prevention of Exercise-Induced Bronchoconstriction (EIB) [6]

- **Design:** Systematic review of 20 randomized, double-blind, placebo-controlled trials.
- **Participants:** 280 participants (adults and children over 6) with a history of EIB, defined as a $\geq 10\%$ fall in FEV1 or PEFr after exercise.
- **Intervention:** A **single dose** of inhaled **Nedocromil sodium** (typically 4 mg) compared to an inert **placebo**, administered 15 to 60 minutes prior to a standardized exercise challenge test.
- **Outcome Measures:**
 - **Maximum % fall in FEV1/PEFR:** Calculated as $100 \times (\text{pre-exercise value} - \text{lowest post-exercise value}) / \text{pre-exercise value}$.
 - **% Protection Index:** Calculated as $100 \times (\text{placebo fall} - \text{NCS fall}) / \text{placebo fall}$. An index $\geq 50\%$ is considered clinically significant.
 - Time to recovery of lung function.

Mechanism of Action and Experimental Workflow

While the precise molecular signaling pathways are not detailed in the available sources, **Nedocromil Sodium** is consistently identified as a **mast cell stabilizer** [4] [6]. It works by inhibiting the activation and degranulation of pulmonary mast cells, thereby preventing the release of inflammatory mediators (such as histamine and leukotrienes) that cause bronchoconstriction and asthma symptoms [6].

The following diagram illustrates the general experimental workflow used in the clinical trials for chronic asthma, which forms the basis for the efficacy data in this guide.



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Key Conclusions for Researchers

- **Proven Efficacy in Specific Contexts:** The data robustly supports the efficacy of **Nedocromil Sodium** over placebo in managing chronic asthma in both adults and children, and as a prophylactic for EIB.
- **Positioning vs. Cromolyn Sodium:** In head-to-head studies, **Nedocromil Sodium** and Cromolyn Sodium demonstrate **clinical equivalence** for treating mild-to-moderate allergic asthma, with only minor statistical differences in a few secondary variables [4].

- **Favorable Safety Profile:** Across all studies, **Nedocromil** Sodium was well-tolerated with an adverse event profile comparable to placebo, making it a viable option for long-term management [1] [4] [7].

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